molecular formula C8H6N2O2 B1291289 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 24334-20-1

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Número de catálogo: B1291289
Número CAS: 24334-20-1
Peso molecular: 162.15 g/mol
Clave InChI: PWWYFIZEQHFRJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid substituent at the 2-position. It is synthesized via hydrolysis of its ethyl ester precursor (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, CAS 24334-19-8) under basic conditions, achieving yields up to 95% . Substituted derivatives, such as 5-chloro and 5-methoxy variants, are prepared similarly, with yields ranging from 71% to 85% depending on reaction conditions .

Propiedades

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-4-7(5)10-6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWYFIZEQHFRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618425
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24334-20-1
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24334-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Análisis Bioquímico

Biochemical Properties

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling pathways. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3, with varying degrees of potency. These interactions are essential for regulating cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving FGFRs. By inhibiting these receptors, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the hinge region of FGFRs, forming hydrogen bonds with specific amino acids. This binding inhibits the receptor’s activity, preventing downstream signaling and leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Long-term exposure to the compound can lead to sustained inhibition of FGFRs and continuous alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of FGFRs affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular activity and function. These localization patterns are critical for understanding the compound’s mechanism of action and optimizing its use in biochemical research.

Actividad Biológica

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (hereafter referred to as PPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of PPCA, supported by research findings and case studies.

Chemical Structure and Properties

PPCA has the following chemical structure:

  • Molecular Formula : C8_8H6_6N2_2O2_2
  • Molecular Weight : 150.14 g/mol
  • SMILES Notation : OC(=O)c1cc2cc[nH]c2cn1

Biological Activities

PPCA exhibits a range of biological activities, primarily in the fields of oncology and neurology. Below are key findings from various studies:

1. Anticancer Activity

Research has demonstrated that derivatives of PPCA can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that a related compound exhibited IC50_{50} values against FGFR1, FGFR2, and FGFR3 of 7 nM, 9 nM, and 25 nM respectively. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anticancer agent .

CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)FGFR3 IC50_{50} (nM)
4h7925

2. Inhibition of SGK-1 Kinase

PPCA and its derivatives have been identified as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various cellular processes including cell survival and proliferation. Inhibiting SGK-1 can be beneficial for treating disorders mediated by this kinase .

3. Neurological Effects

Studies on pyrrolo[3,4-c]pyridine derivatives indicate that they can enhance insulin sensitivity and may possess neuroprotective effects. For instance, compounds related to PPCA have shown promise in improving glucose metabolism in adipocytes, suggesting potential applications in diabetes management .

The mechanisms through which PPCA exerts its biological effects include:

  • FGFR Inhibition : By binding to FGFRs, PPCA disrupts signaling pathways that promote tumor growth.
  • Kinase Inhibition : Compounds like PPCA inhibit SGK-1 activity, impacting cellular survival pathways.
  • Modulation of Insulin Sensitivity : Certain derivatives enhance the incorporation of glucose into lipids, improving metabolic profiles.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrrolo[2,3-c]pyridine derivatives on various cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of PPCA derivatives in models of neurodegeneration. The compounds demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs differ in substituent positions, ring fusion patterns, and functional groups, which influence physicochemical and biological properties.

Table 1: Structural Comparison of Selected Pyrrolopyridine Carboxylic Acids
Compound Name Substituent Position Ring Fusion CAS Number Key Applications
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 2-carboxylic acid Pyrrole[2,3-c]pyridine N/A Drug intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 3-carboxylic acid, 5-Cl Pyrrole[2,3-c]pyridine 300-73-950-91 Not specified
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid 3-carboxylic acid Pyrrole[2,3-b]pyridine N/A Hazardous material (H302)
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid 2-carboxylic acid Pyrrole[3,2-c]pyridine 112372-15-3 Research chemical

Key Observations :

  • Position of Carboxylic Acid : The 2-carboxylic acid group in the parent compound contrasts with 3-carboxylic acid analogs (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid), altering hydrogen-bonding capacity and solubility .
  • Ring Fusion : Pyrrole[2,3-c]pyridine vs. pyrrole[3,2-c]pyridine changes the spatial arrangement, impacting interactions with biological targets .
  • Substituents : Halogenation (e.g., 5-Cl) enhances electrophilicity and may improve binding affinity in therapeutic applications .

Key Observations :

  • The parent compound’s synthesis is highly efficient (95% yield) compared to multi-step routes for analogs like the 5-methoxy derivative (80%) .
  • Alternative methods, such as condensation reactions, offer pathways to introduce diverse substituents (e.g., sulfonyl groups) .

Physicochemical Properties

  • Purity and Stability : Ethyl ester derivatives (e.g., 920978-82-1) are typically >99% pure and stable at room temperature .
  • Solubility : The carboxylic acid group enhances water solubility relative to ester or aldehyde derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, CAS 867034-96-6) .

Q & A

Q. Example Workflow :

Synthesize ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate via esterification .

React with SOCl₂ at 80°C to form the acid chloride .

Hydrolyze with aqueous ammonia to yield the free acid .

How to characterize the purity and structure of this compound?

Q. Basic

  • Purity Analysis :
    • HPLC : Achieve ≥95% purity using reverse-phase C18 columns with UV detection (e.g., 97.34% purity reported in anti-cancer analogs ).
    • LCMS : Confirm molecular weight (MW = 162.15 g/mol) and detect impurities via electrospray ionization (ESI) .
  • Structural Elucidation :
    • ¹H/¹³C NMR : Assign peaks for the pyrrolopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm and carboxylic acid proton at δ 12–13 ppm) .
    • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. Advanced

  • Core Modifications :
    • Introduce substituents at positions 3, 5, or 7 via halogenation (e.g., Br₂/Fe) or nitration (HNO₃/H₂SO₄) followed by cross-coupling .
    • Replace the carboxylic acid with bioisosteres (e.g., amides, sulfonamides) using General Procedure F1 (amide formation with nicotinoyl chloride) .
  • Functionalization Strategies :
    • Ester Derivatives : Synthesize ethyl esters to improve cell permeability, then hydrolyze in vivo .
    • Methylation : Use NaH/MeI to methylate the pyrrole nitrogen, altering electronic properties .

Example Analog :
3-Formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (synthesized via Vilsmeier-Haack formylation) to study steric effects on target binding .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardization :
    • Ensure ≥95% purity (via HPLC) to exclude impurities affecting activity .
    • Use identical assay conditions (e.g., pH, temperature, solvent concentration).
  • Orthogonal Assays :
    • Compare enzymatic inhibition (e.g., CDK4/6 ) with cell-based proliferation assays.
    • Validate target engagement using biophysical methods (e.g., SPR, ITC).
  • Metabolite Screening :
    • Test stability in cell media (e.g., via LCMS) to rule out metabolite interference .

Case Study :
Inconsistent IC₅₀ values for CDK4 inhibition may arise from variations in ATP concentration; normalize results using a reference inhibitor (e.g., Palbociclib) .

What strategies improve the compound’s stability in aqueous solutions?

Q. Advanced

  • Lyophilization : Freeze-dry the compound and store at -20°C to prevent hydrolysis.
  • Buffering : Adjust to pH 4–6 (carboxylic acid pKa ~3–4) to minimize degradation .
  • Stabilizers : Add 0.1% ascorbic acid to reduce oxidation or 5% DMSO to prevent aggregation.
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS to track degradation products .

How to address solubility challenges in biological assays?

Q. Basic

  • Solvent Systems : Use DMSO (≤1% v/v) or ethanol for stock solutions; dilute in PBS (pH 7.4) for assays.
  • Prodrugs : Synthesize ethyl esters (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate ) to enhance membrane permeability, with intracellular esterase-mediated hydrolysis.
  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .

How to optimize reaction conditions for high-yield synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Screen variables (temperature, catalyst loading, stoichiometry) using a factorial design.
    • Example: For Pd-catalyzed couplings, test Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ (2–3 equiv), and 105°C reaction temperature .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize byproducts.
  • Workup Optimization : Employ aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Q. Yield Improvement :

  • Nitration of 1-methylpyrrolo[2,3-b]pyridine achieved 85% yield using HNO₃ at 0°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.